(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride (R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15941514
InChI: InChI=1S/C8H18N2O2S.ClH/c1-2-3-6-13(11,12)10-8-4-5-9-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m1./s1
SMILES:
Molecular Formula: C8H19ClN2O2S
Molecular Weight: 242.77 g/mol

(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC15941514

Molecular Formula: C8H19ClN2O2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride -

Specification

Molecular Formula C8H19ClN2O2S
Molecular Weight 242.77 g/mol
IUPAC Name N-[(3R)-pyrrolidin-3-yl]butane-1-sulfonamide;hydrochloride
Standard InChI InChI=1S/C8H18N2O2S.ClH/c1-2-3-6-13(11,12)10-8-4-5-9-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m1./s1
Standard InChI Key FPSUPWXYYAFUAJ-DDWIOCJRSA-N
Isomeric SMILES CCCCS(=O)(=O)N[C@@H]1CCNC1.Cl
Canonical SMILES CCCCS(=O)(=O)NC1CCNC1.Cl

Introduction

(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chiral sulfonamide compound that holds significant potential in medicinal chemistry. It is characterized by its unique structure, which includes a pyrrolidine ring and a butane chain, making it a valuable candidate for various therapeutic applications.

Synthesis Overview

  • Starting Materials: Typically involves butane-1-sulfonyl chloride and (3R)-pyrrolidin-3-amine.

  • Reaction Conditions: Often involves a base to facilitate the coupling reaction.

  • Purification: May include recrystallization or chromatography to achieve high purity.

Biological Activity and Applications

(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is of interest for its potential biological activities, particularly in the realm of enzyme inhibition. While specific data on its biological activity is limited, compounds with similar structures have shown promise in inhibiting various enzymes, which could lead to therapeutic applications in autoimmune diseases and inflammatory conditions.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(pyrrolidin-3-yl)butane-1-sulfonamideLacks methyl substitution on nitrogenPotentially different solubility and reactivity
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochlorideMethyl substitution on nitrogenEnhanced biological activity through structural modification
N-methyl-N-(piperidin-3-yl)butane-1-sulfonamidePiperidine ring instead of pyrrolidineDifferent stereochemistry affecting biological activity

Potential Therapeutic Targets

  • Autoimmune Diseases: Inhibition of specific enzymes could lead to therapeutic effects in conditions like rheumatoid arthritis and lupus.

  • Inflammatory Conditions: Similar compounds have shown promise in reducing inflammation by targeting key pathways.

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